molecular formula C8H7N3S2 B1437357 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline CAS No. 1019121-56-2

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

Cat. No.: B1437357
CAS No.: 1019121-56-2
M. Wt: 209.3 g/mol
InChI Key: CJBSPMNTGXDOHJ-UHFFFAOYSA-N
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Description

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is a heterocyclic compound containing both thiadiazole and aniline moieties. It serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites.

Preparation Methods

The synthesis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like ethanol, followed by heating the mixture to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated reagents replace hydrogen atoms. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.

    Medicine: Research has explored its potential as an anticancer agent, with some derivatives showing cytotoxic properties against cancer cell lines.

    Industry: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline exerts its effects varies depending on its application. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis . In anticancer research, its derivatives interfere with DNA replication processes, inhibiting the proliferation of cancer cells . The molecular targets and pathways involved include enzymes critical for cell wall synthesis in bacteria and DNA polymerases in cancer cells.

Comparison with Similar Compounds

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole: A simpler compound that serves as a core structure for many derivatives with various biological activities.

    2-Mercapto-1,3,4-thiadiazole: Another related compound used in the synthesis of more complex molecules.

    1,2,4-Thiadiazole: A different isomer with distinct chemical properties and applications. The uniqueness of this compound lies in its dual functional groups, which provide versatility in synthetic applications and potential for diverse biological activities.

Properties

IUPAC Name

2-(1,3,4-thiadiazol-2-ylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBSPMNTGXDOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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